molecular formula C15H24O B8664770 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- CAS No. 26619-69-2

4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-

Cat. No.: B8664770
CAS No.: 26619-69-2
M. Wt: 220.35 g/mol
InChI Key: VQHLGZRKOZIABH-FIXIBIHLSA-N
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Chemical Reactions Analysis

4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves its interaction with molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in enzyme studies and its potential pharmaceutical applications .

Properties

CAS No.

26619-69-2

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,5R,7S,9R)-2,2,8,8-tetramethyl-6-oxatetracyclo[7.2.1.01,7.05,7]dodecane

InChI

InChI=1S/C15H24O/c1-12(2)7-6-11-15(16-11)13(3,4)10-5-8-14(12,15)9-10/h10-11H,5-9H2,1-4H3/t10-,11-,14+,15+/m1/s1

InChI Key

VQHLGZRKOZIABH-FIXIBIHLSA-N

Isomeric SMILES

CC1(CC[C@@H]2[C@]3([C@]14CC[C@H](C4)C3(C)C)O2)C

Canonical SMILES

CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the first stage, isolongifolene (1) can be reacted in a known manner, for example with peracetic acid, to give isolongifolene oxide (2) (Tetrahedron Lett. 1964, 8, 417; J. Org. Chem. 1970, 35, 1172).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isolongifolene oxide

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